2,2-dimethyl-5-(5-methyl-1H-imidazol-4-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
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Overview
Description
2,2-dimethyl-5-(5-methyl-1H-imidazol-4-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: is a complex organic compound with a fascinating structure. Let’s break it down:
Core Structure: The compound consists of a tetrahydrobenzo[a]phenanthridine core, which is further modified by the presence of a 5-methyl-1H-imidazole ring and a ketone group.
Preparation Methods
Synthetic Routes::
Cyclization of Amido-Nitriles: Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles. The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
- The reaction conditions are mild, allowing for the incorporation of arylhalides, aromatic compounds, and saturated heterocycles.
- Industrial-scale production methods for this specific compound are not widely documented. research in this area is ongoing.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: The ketone group in the compound can undergo oxidation reactions.
Substitution: The imidazole ring may participate in substitution reactions.
Nickel Catalysts: Used in the cyclization of amido-nitriles.
Dehydrating Agents: Required for the cyclization step.
- The primary product is the 2,4-disubstituted NH-imidazole.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate due to its unique structure.
Catalysis: Explore its catalytic properties in various reactions.
Functional Materials: Consider applications in materials science.
Mechanism of Action
- The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other related compounds.
Similar Compounds: Explore related imidazole derivatives, such as 4,5-dihydro-2-methyl-1H-imidazole and 4-methyl-1H-imidazole .
Properties
Molecular Formula |
C23H23N3O |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2,2-dimethyl-5-(5-methyl-1H-imidazol-4-yl)-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C23H23N3O/c1-13-21(25-12-24-13)22-20-16(10-23(2,3)11-18(20)27)19-15-7-5-4-6-14(15)8-9-17(19)26-22/h4-9,12,22,26H,10-11H2,1-3H3,(H,24,25) |
InChI Key |
WOUJYSMDJZMLKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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